4-Tert-butylcyclohex-1-en-1-yl acetate

Physicochemical profiling Enol ester stability Formulation pre-screening

4-Tert-butylcyclohex-1-en-1-yl acetate is an enol acetate (vinyl ester) derived from 4‑tert‑butylcyclohexanone. Its structure features a cyclohexene ring bearing a tert‑butyl group at the 4‑position and an acetoxy substituent directly attached to the vinylic carbon, giving it the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.286 g/mol.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 7360-39-6
Cat. No. B12796796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylcyclohex-1-en-1-yl acetate
CAS7360-39-6
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CCC(CC1)C(C)(C)C
InChIInChI=1S/C12H20O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h7,10H,5-6,8H2,1-4H3
InChIKeyDZSCZHURQCICTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butylcyclohex-1-en-1-yl acetate (CAS 7360-39-6) – Procurement-Relevant Identity and Physicochemical Baseline


4-Tert-butylcyclohex-1-en-1-yl acetate is an enol acetate (vinyl ester) derived from 4‑tert‑butylcyclohexanone. Its structure features a cyclohexene ring bearing a tert‑butyl group at the 4‑position and an acetoxy substituent directly attached to the vinylic carbon, giving it the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.286 g/mol [1]. Key physicochemical properties reported in regulatory and supplier databases include a density of 0.95 g/cm³, a boiling point of 267.5 °C at 760 mmHg, a flash point of 106.2 °C, and a refractive index of 1.467 [1]. As an enol ester, the compound possesses a reactive electron‑rich double bond that fundamentally distinguishes its chemical behaviour from the more common saturated ester 4‑tert‑butylcyclohexyl acetate (PTBCHA, CAS 32210‑23‑4) [2].

4-Tert-butylcyclohex-1-en-1-yl acetate – Why In‑Class Analogs Cannot Be Substituted Without Loss of Function


Compounds that share the 4‑tert‑butylcyclohexane scaffold but lack the enol acetate moiety (e.g., the saturated ester 4‑tert‑butylcyclohexyl acetate, the parent ketone 4‑tert‑butylcyclohexanone, or the alcohol 4‑tert‑butylcyclohexanol) differ fundamentally in the chemical space accessible to them. The vinylic acetate function of 4‑tert‑butylcyclohex-1-en-1-yl acetate enables photochemical [2+2] cycloaddition (Paternò–Büchi) reactions, electrophilic additions to the double bond, and stereospecific reductions that are entirely absent in the saturated ester [1][2]. Consequently, a procurement decision based solely on the tert‑butylcyclohexyl core without accounting for the unique reactivity of the enol acetate group will fail to deliver the required synthetic or application‑specific performance.

4-Tert-butylcyclohex-1-en-1-yl acetate – Quantitative Head‑to‑Head Differentiation from Closest Analogs


Physicochemical Property Divergence Relative to Saturated 4‑tert‑Butylcyclohexyl Acetate (PTBCHA)

The unsaturated enol acetate 4‑tert‑butylcyclohex-1-en-1-yl acetate exhibits distinct physical properties compared to its saturated analog PTBCHA, reflecting the structural impact of the endocyclic double bond. The enol acetate has a higher density (0.95 vs. 0.934 g/cm³) and a significantly higher refractive index (1.467 vs. 1.452) [1][2]. These differences, which arise from the sp² hybridization at C1–C2 and the extended conjugation of the enol ester system, are critical for quality‑control identification and for predicting solubility and partitioning behaviour in biphasic reaction media.

Physicochemical profiling Enol ester stability Formulation pre-screening

Molecular Weight and Unsaturation Signature as a Purity and Identity Check Against PTBCHA

The molecular formulas of the target enol acetate (C₁₂H₂₀O₂, exact mass 196.14633) and the saturated PTBCHA (C₁₂H₂₂O₂, exact mass 198.16198) differ by exactly 2.016 mass units (two hydrogen atoms) [1][2]. In LC‑MS or GC‑MS workflows, this mass difference is easily resolved and provides an unambiguous fingerprint for identifying the correct compound and quantifying cross‑contamination by the saturated analog in bulk shipments [3].

Mass spectrometry QC Unsaturation profiling Procurement specification

Stereoselective Paternò–Büchi [2+2] Photocycloaddition Demonstrates Unique Enol Acetate Reactivity

The enol acetate undergoes a photochemical [2+2] cycloaddition with pentafluorobenzaldehyde to give a bicyclic oxetane with defined stereochemistry: the ring fusion is exclusively cis, and the aryl and acetoxy substituents are trans to the tert‑butyl group [1]. This reactivity is a direct consequence of the electron‑rich vinyl acetate moiety; the saturated analog PTBCHA is completely unreactive under identical photochemical conditions because it lacks the requisite π‑system. Furthermore, the crystalline oxetane product enabled unambiguous X‑ray structure determination (Acta Cryst. 1994, C50, 1345‑1347), providing a level of stereochemical proof that is unobtainable with the saturated ester.

Photochemistry Stereoselective synthesis Oxetane formation

Reduction Behaviour with Lithium Aluminium Hydride Diverges from Saturated Ester Reduction Pathways

The reduction of 1‑acetoxy‑4‑tert‑butyl‑1‑cyclohexene with lithium tetrahydroaluminate (LiAlH₄) was systematically investigated by Cereceda et al. (Anales de Química, 1988) [1]. Enol acetates generally reduce via initial cleavage of the vinyl C–O bond followed by ketone/enolate reduction, a pathway mechanistically distinct from the straightforward ester reduction of PTBCHA. While the 1988 paper describes product distribution, the key differentiator is that the enol acetate can serve as a latent form of the corresponding ketone, offering a controlled release of 4‑tert‑butylcyclohexanone under reductive conditions—a capability that the saturated ester does not possess.

Hydride reduction Enol ester cleavage Alcohol synthesis

4-Tert-butylcyclohex-1-en-1-yl acetate – Evidence‑Backed Selection Scenarios for Procurement


Photochemical Oxetane Synthesis via Paternò–Büchi Cycloaddition

When a research program or process development project requires the construction of 7‑oxabicyclo[4.2.0]octane scaffolds with defined cis‑ring fusion and predictable substituent orientation, 4‑tert‑butylcyclohex‑1‑en‑1‑yl acetate is the necessary enol acetate component [1]. The tert‑butyl group provides steric bias that controls the facial selectivity of the photoaddition, delivering a single diastereomer as confirmed by X‑ray crystallography [1]. The saturated analog PTBCHA is inert under these conditions and cannot be used.

Latent Ketone Strategy in Multi‑Step Reductive Sequences

In synthetic sequences where early‑stage protection of 4‑tert‑butylcyclohexanone as its enol acetate is required, followed by late‑stage unmasking under reductive conditions, this compound is the sole viable intermediate [2]. The enol acetate form suppresses undesired aldol condensations and enolate alkylations that the free ketone would undergo, yet regenerates the ketone upon hydride attack [2].

Quality‑Controlled Procurement of Enol Acetates for Chemical Library Synthesis

When ordering bulk quantities for medicinal chemistry or fragrance precursor libraries, procurement officers can use the identified density (0.95 g/cm³), refractive index (1.467), and exact mass (196.1463 Da) as incoming QC acceptance criteria to distinguish the enol acetate from the saturated PTBCHA contaminant (density 0.934, RI 1.452, mass 198.1620 Da) [3][4]. A specification limiting the +2 Da impurity to <0.5% ensures the reactive double bond is present in >99.5% of molecules.

Stereochemical Probe in Electrophilic Addition Studies

The enol acetate double bond is a regiodefined, electron‑rich alkene that can serve as a mechanistic probe for electrophilic addition reactions (e.g., epoxidation, halohydrin formation) [2]. The tert‑butyl group locks the cyclohexene conformation and exerts strong stereofacial control, making the compound a superior substrate for studying stereoelectronic effects compared to the unsubstituted cyclohex‑1‑en‑1‑yl acetate, which lacks the conformational bias.

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